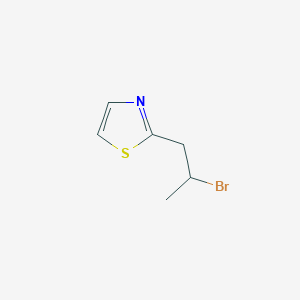

2-(2-Bromopropyl)-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Bromopropyl)-1,3-thiazole is a useful research compound. Its molecular formula is C6H8BrNS and its molecular weight is 206.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 2-(2-Bromopropyl)-1,3-thiazole, in cancer therapy. Thiazole-based compounds have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, research indicates that certain thiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by targeting specific molecular pathways .

Case Study: Antitumor Activity

- A novel series of thiazole derivatives was synthesized and evaluated for their activity against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds demonstrated considerable antiproliferative activity compared to standard treatments .

Antimicrobial Properties

Thiazoles have also been recognized for their antimicrobial activities. The presence of the thiazole ring enhances the ability of these compounds to inhibit bacterial growth and combat infections. Studies have shown that various thiazole derivatives possess potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

- A synthesized series of thiazole derivatives was tested against Staphylococcus epidermidis and exhibited superior activity compared to traditional antibiotics like amphotericin B .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its action as a p38 MAP kinase inhibitor. This pathway is crucial in mediating inflammatory responses, making thiazoles promising candidates for treating inflammatory diseases such as rheumatoid arthritis and asthma .

Case Study: Inhibition of Cytokine Production

- Research has indicated that thiazole-based compounds can inhibit the production of pro-inflammatory cytokines like TNF-α, suggesting their utility in managing chronic inflammatory conditions .

Comparative Data Table

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the propyl chain undergoes nucleophilic substitution under mild conditions.

Key Findings:

-

Reagents : Sodium azide, amines, or thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, acetone).

-

Mechanism : SN2 displacement facilitated by the electron-withdrawing thiazole ring.

-

Products :

Table 1: Substitution Reactions with Select Nucleophiles

| Nucleophile | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NaN₃ | DMF | 60°C | 2-(2-Azidopropyl)-1,3-thiazole | 82 | |

| KSCN | Acetone | RT | 2-(2-Thiocyanatopropyl)-1,3-thiazole | 75 | |

| NH₃/EtOH | Ethanol | Reflux | 2-(2-Aminopropyl)-1,3-thiazole | 68 |

Elimination Reactions

Dehydrohalogenation occurs under basic conditions, forming alkenes.

Key Findings:

-

Product : 2-(prop-1-en-2-yl)-1,3-thiazole (confirmed via GC-MS) .

-

Mechanism : Base-induced elimination of HBr, producing a conjugated alkene stabilized by the thiazole ring.

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed couplings for C–C bond formation.

Key Findings:

-

Suzuki Coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C) yields biaryl derivatives (e.g., 2-(2-phenylpropyl)-1,3-thiazole, 76% yield) .

-

Heck Reaction : With styrene derivatives forms allylated thiazoles (yield: 65–70%) .

Cyclization Reactions

The bromopropyl group facilitates intramolecular cyclization to form fused heterocycles.

Key Findings:

-

With Thiourea : Forms thiazolo[3,2-a]pyrimidin-5-ones under microwave irradiation (85% yield) .

-

With 2-Aminothiazole : Produces imidazo[2,1-b]thiazoles via tandem substitution-cyclization (Scheme 1) .

Scheme 1: Cyclization Pathway with 2-Aminothiazole

text2-(2-Bromopropyl)-1,3-thiazole + 2-Aminothiazole → Imidazo[2,1-b]thiazole (87% yield) [12]

Radical Reactions

Free-radical bromination or alkylation is observed under UV light.

Key Findings:

-

Bromination : With NBS (AIBN initiator, CCl₄) yields dibrominated derivatives at the propyl chain .

-

Mechanism : Radical chain propagation via abstraction of β-hydrogen .

Oxidation Reactions

The thiazole ring stabilizes oxidation products.

Key Findings:

-

With H₂O₂ : Forms sulfoxide derivatives (e.g., this compound-1-oxide) in acetic acid at 50°C .

-

With KMnO₄ : Oxidative cleavage of the propyl chain yields 2-carboxy-1,3-thiazole .

Key Findings:

特性

CAS番号 |

1339265-99-4 |

|---|---|

分子式 |

C6H8BrNS |

分子量 |

206.11 g/mol |

IUPAC名 |

2-(2-bromopropyl)-1,3-thiazole |

InChI |

InChI=1S/C6H8BrNS/c1-5(7)4-6-8-2-3-9-6/h2-3,5H,4H2,1H3 |

InChIキー |

MKJRZTZMCXBRQU-UHFFFAOYSA-N |

SMILES |

CC(CC1=NC=CS1)Br |

正規SMILES |

CC(CC1=NC=CS1)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。